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molecular formula C12H24N2O B8620479 3-Ethyl-3,5,5-trimethyl-1-(propan-2-yl)piperazin-2-one CAS No. 72622-77-6

3-Ethyl-3,5,5-trimethyl-1-(propan-2-yl)piperazin-2-one

Cat. No. B8620479
M. Wt: 212.33 g/mol
InChI Key: NYIPOHVLRWJXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664353B2

Procedure details

40 g (1 mol) of finely ground NaOH are added, with stirring, to a solution of 24.6 g (0.189 mol) of N-1-isopropyl-2-methylpropane-1,2-diamine (prepared in accordance with M. Senkus.: J. Am. Chem. Soc. 68, 10 (1946)) and 25 ml (0.3 mol) of chloroform in 250 ml (2.77 mol) of methyl ethyl ketone at 10° C. The reaction mixture is stirred for 16 hours at room temperature and is then filtered. The filtrate, concentrated by evaporation in a rotary evaporator, is chromatographed over silica gel with hexane/ethyl acetate (3:2). The pure fractions are concentrated by evaporation, giving 13.7 g (33%) of compound (229) in the form of a colourless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH:3]([NH:6][CH2:7][C:8]([CH3:11])([NH2:10])[CH3:9])([CH3:5])[CH3:4].[CH:12](Cl)(Cl)Cl.[CH2:16]([C:18]([CH3:20])=O)[CH3:17]>>[CH:3]([N:6]1[CH2:7][C:8]([CH3:11])([CH3:9])[NH:10][C:18]([CH2:16][CH3:17])([CH3:12])[C:20]1=[O:1])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C)(C)NCC(C)(N)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate, concentrated by evaporation in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
is chromatographed over silica gel with hexane/ethyl acetate (3:2)
CONCENTRATION
Type
CONCENTRATION
Details
The pure fractions are concentrated by evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)N1C(C(NC(C1)(C)C)(C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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